Ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-oxo-3-(1,1-difluoroethyl)propanoate with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the isoxazole ring . The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of Ethyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(3-indolyl)isoxazole-3-carboxylate: This compound has a similar isoxazole ring but with an indole substituent, which can confer different biological activities.
Methyl 5-(1,1-difluoroethyl)isoxazole-3-carboxylate: Similar to the ethyl ester, but with a methyl ester group, which can affect its reactivity and solubility.
Uniqueness
This compound is unique due to the presence of the 1,1-difluoroethyl group, which can influence its chemical properties and biological activity. The difluoroethyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science.
Properties
Molecular Formula |
C8H9F2NO3 |
---|---|
Molecular Weight |
205.16 g/mol |
IUPAC Name |
ethyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C8H9F2NO3/c1-3-13-7(12)5-4-6(14-11-5)8(2,9)10/h4H,3H2,1-2H3 |
InChI Key |
ITHBXWDTDHWJPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C(C)(F)F |
Origin of Product |
United States |
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